

Dicloromezotiaz: A Technical Guide to a Zwitterionic Organochlorine Insecticide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloromezotiaz is a novel mesoionic insecticide belonging to the pyrido[1,2-a]pyrimidinone class of chemicals.[1] It is characterized as a zwitterionic organochlorine compound and functions as a competitive modulator of nicotinic acetylcholine receptors (nAChRs) in insects. [2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and available toxicological data for **Dicloromezotiaz**.

Chemical and Physical Properties

Dicloromezotiaz is an organochlorine insecticide with a unique mesoionic, or zwitterionic, structure.[5] This structure contributes to its specific mode of action. The key chemical and physical properties are summarized below.



Property	Value	Reference
CAS Number	1263629-39-5	
IUPAC Name	1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate	
Molecular Formula	C19H12Cl3N3O2S	_
Molecular Weight	452.7 g/mol	_
Synonyms	DPX-RDS63, 1-((2-Chloro-5-thiazolyl)methyl)-3-(3,5-dichlorophenyl)-9-methyl-2,4-dioxo-2H-pyrido(1,2-a)pyrimidinium inner salt	_

Synthesis

The synthesis of **Dicloromezotiaz** is a convergent process, similar to that of the related insecticide triflumezopyrim. The key steps are outlined below.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of **Dicloromezotiaz** is as follows:

- Copper-Catalyzed Coupling: Dimethyl malonate is coupled with a suitable iodide precursor in the presence of a copper catalyst.
- Hydrolysis: The crude product from the coupling reaction is directly hydrolyzed to form a
 diacid intermediate. This two-step process has an overall yield of approximately 84%.
- Preparation of the Coupling Partner:
 - A formamide protection step is carried out on a starting amine.



- This is followed by a phase transfer-catalyzed alkylation with 2-chloro-5-(chloromethyl)thiazole.
- An in-situ deprotection yields the desired coupling partner with a 76% yield.
- Final Condensation:
 - The diacid intermediate is activated by converting it to the diacid chloride.
 - The diacid chloride is then reacted with the prepared coupling partner in toluene with triethylamine as a base.
 - This final step yields **Dicloromezotiaz** as a single crystal polymorph with a 72% yield.

Synthesis Workflow Diagram



Synthesis Workflow of Dicloromezotiaz Dimethyl Malonate + Iodide Precursor Starting Amine Copper-Catalyzed Coupling **Crude Product** Formamide Protection Alkylation with Hydrolysis 2-chloro-5-(chloromethyl)thiazole In-situ Deprotection **Diacid Intermediate** Activation to Diacid Chloride **Coupling Partner Final Condensation** Dicloromezotiaz

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Caption: A diagram illustrating the key steps in the synthesis of **Dicloromezotiaz**.

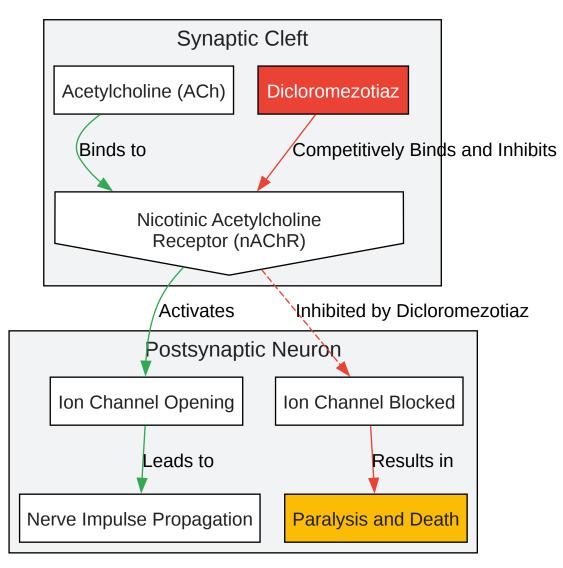


Mechanism of Action

Dicloromezotiaz is a potent insecticide that acts on the nicotinic acetylcholine receptors (nAChRs) of insects. It functions as a competitive modulator, binding to the orthosteric site of the nAChR and acting primarily through inhibition. This disruption of the insect's nervous system leads to lethargic poisoning and eventual death. The primary targets are a broad range of lepidopteran species.

Signaling Pathway Diagram

Mechanism of Action of Dicloromezotiaz



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Caption: A diagram showing the competitive inhibition of nAChRs by **Dicloromezotiaz**.

Toxicological Data

Limited data is publicly available regarding the environmental fate and ecotoxicity of **Dicloromezotiaz**. However, a risk assessment by the Food Safety Commission of Japan (FSCJ) provides some insights into its mammalian toxicity.

Study Type	Organism	NOAEL	ADI	Key Findings	Reference
Two- generation reproductive toxicity	Rats			Suppressed	
				body weight	
				gain in parent	
				and offspring.	
		122 mg/kg bw/day	1.2 mg/kg bw/day	No effects on	
				neurotoxicity,	
				fertility,	
				teratogenicity,	
				Or	
				genotoxicity.	
Combined chronic	Rats			Increased	
				incidence of	
				astrocytoma	
				and testicular	
				interstitial cell	
		-	-	tumors in	
toxicity/carcin				males.	
ogenicity				Genotoxic	
				mode of	
				action	
				considered	
				minimal.	

NOAEL: No-Observed-Adverse-Effect Level ADI: Acceptable Daily Intake



Applications

The primary application of **Dicloromezotiaz** is as an agricultural insecticide. It has demonstrated high efficacy against a broad range of lepidopteran pests, making it a valuable tool for crop protection.

Conclusion

Dicloromezotiaz is a zwitterionic organochlorine insecticide with a novel mesoionic structure and a specific mode of action targeting insect nAChRs. Its unique properties and efficacy against lepidopteran pests make it a significant compound in the field of insecticide development. Further research into its environmental fate and potential non-target effects is warranted.

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